1,4-Diacryloylpiperazine 1,4-Diacryloylpiperazine
Brand Name: Vulcanchem
CAS No.: 6342-17-2
VCID: VC0013548
InChI: InChI=1S/C10H14N2O2/c1-3-9(13)11-5-7-12(8-6-11)10(14)4-2/h3-4H,1-2,5-8H2
SMILES: C=CC(=O)N1CCN(CC1)C(=O)C=C
Molecular Formula: C10H14N2O2
Molecular Weight: 194.23 g/mol

1,4-Diacryloylpiperazine

CAS No.: 6342-17-2

VCID: VC0013548

Molecular Formula: C10H14N2O2

Molecular Weight: 194.23 g/mol

* For research use only. Not for human or veterinary use.

1,4-Diacryloylpiperazine - 6342-17-2

Description

1,4-Bis(acryloyl)piperazine, also known as 1,4-Di(acryloyl)piperazine, N,N′-Bis(acryloyl)piperazine, BAP, or Piperazine diacrylamide, is a chemical compound with the molecular formula C10H14N2O2 . It is used as a crosslinker in various applications, including the fabrication of zwitterionic monoliths for chromatographic applications . These monoliths enhance polymer interactions and selectivity in separation processes . The compound has a molecular weight of 194.23 .

The compound is also relevant in the theoretical enhancement of self-assembly and stability of redox-sensitive polymeric nanoparticles, which could lead to controlled release and targeted drug delivery systems . It is worth noting that 1,4-Bis(acryloyl)piperazine is available for research purposes and that buyers assume responsibility for confirming its identity and purity . Safety Data Sheets (SDS) provide comprehensive safety information on handling, storage, and disposal . Product Specifications (PS) offer detailed properties, including chemical composition, physical state, purity, and storage requirements .

A similar compound is N, N′-Methylenebis(acrylamide), which is also used in electrophoresis . Another related compound is 1,3,5-Triacryloylhexahydro-1,3,5-triazine .

CAS No. 6342-17-2
Product Name 1,4-Diacryloylpiperazine
Molecular Formula C10H14N2O2
Molecular Weight 194.23 g/mol
IUPAC Name 1-(4-prop-2-enoylpiperazin-1-yl)prop-2-en-1-one
Standard InChI InChI=1S/C10H14N2O2/c1-3-9(13)11-5-7-12(8-6-11)10(14)4-2/h3-4H,1-2,5-8H2
Standard InChIKey YERHJBPPDGHCRJ-UHFFFAOYSA-N
SMILES C=CC(=O)N1CCN(CC1)C(=O)C=C
Canonical SMILES C=CC(=O)N1CCN(CC1)C(=O)C=C
Synonyms 1,1’-(1,4-Piperazinediyl)bis-2-propen-1-one; 1,4-Bis(1-oxo-2-propenyl)piperazine; 1,4-Bis(acryloyl)piperazine; N,N’-Bisacryloylpiperazine; NSC 133364; NSC 49404;_x000B_PIP;
PubChem Compound 193422
Last Modified Sep 14 2023

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